1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine
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Overview
Description
1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with a thiazole moiety and an amine group. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its aromaticity and reactivity.
Preparation Methods
The synthesis of 1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with thioamides under specific conditions to form the thiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution
Scientific Research Applications
1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H18N2S |
---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
1-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H18N2S/c1-11(5-3-2-4-6-11)13-8-10-7-12-9-14-10/h7,9,13H,2-6,8H2,1H3 |
InChI Key |
XQTKVXDINIRTKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NCC2=CN=CS2 |
Origin of Product |
United States |
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